N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline
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Overview
Description
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline is a complex organic compound characterized by its unique benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline typically involves multiple steps, starting with the formation of the benzodioxepin ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyaniline group through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methyl-1-butanamine
- N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine
Uniqueness
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline is unique due to its specific ethoxyaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C18H21NO3/c1-2-20-17-9-7-16(8-10-17)19-11-18-21-12-14-5-3-4-6-15(14)13-22-18/h3-10,18-19H,2,11-13H2,1H3 |
InChI Key |
CWBPZKUMAZHXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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